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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of

Sofnobrutinib, a novel, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. By examining its

selectivity in comparison to other BTK inhibitors and presenting supporting experimental data

and methodologies, this document aims to be a valuable resource for researchers in

immunology, oncology, and drug discovery.

Introduction to Sofnobrutinib
Sofnobrutinib (formerly AS-0871) is an orally available, highly selective, non-covalent inhibitor

of Bruton's tyrosine kinase.[1][2][3] BTK is a critical component of the B-cell receptor (BCR)

signaling pathway, which plays a central role in the proliferation, differentiation, and survival of

B-lymphocytes.[4][5] Dysregulation of BTK signaling is implicated in various B-cell

malignancies and autoimmune diseases. Sofnobrutinib is designed to bind preferentially to

the non-activated form of the BTK protein, which may contribute to its high selectivity and

potential for minimal off-target effects.[2][6]

Kinase Selectivity Profile of Sofnobrutinib
Comprehensive kinase profiling studies have demonstrated that Sofnobrutinib is an extremely

selective inhibitor.[2] While detailed, publicly available kinome scan data showing percentage

inhibition against a broad panel of kinases is limited, preclinical and clinical data indicate a

highly favorable selectivity profile.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10796931?utm_src=pdf-interest
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.mdpi.com/2072-6694/15/24/5818
https://pmc.ncbi.nlm.nih.gov/articles/PMC11276629/
https://www.researchgate.net/figure/An-overview-of-BTK-activators-and-downstream-signaling-targets-BTK-can-be-activated_fig3_351920684
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.benchchem.com/product/B10796931
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A key differentiator of Sofnobrutinib is its lack of significant inhibitory activity against certain

kinases that are commonly affected by other BTK inhibitors. Notably, Sofnobrutinib has been

reported to have little to no inhibitory effect on Src-family kinases and C-terminal Src kinase

(CSK).[1] Off-target inhibition of these kinases by other BTK inhibitors, such as ibrutinib, has

been associated with adverse effects like bleeding and cardiac arrhythmias.

Comparison with Other BTK Inhibitors
To provide context for Sofnobrutinib's selectivity, the table below summarizes the known off-

target effects of other BTK inhibitors.

Kinase Family Ibrutinib Acalabrutinib Zanubrutinib
Sofnobrutinib
(Reported)

TEC Family
BTK, ITK, TEC,

BMX, TXK

BTK, TEC, BMX,

TXK
BTK, TEC, ITK

Highly selective

for BTK

EGFR Family EGFR Minimal Minimal

Not reported,

expected to be

minimal

SRC Family Yes Minimal Minimal
Little to no

inhibition[1]

JAK Family JAK3 Minimal Minimal

Not reported,

expected to be

minimal

Quantitative Analysis of Sofnobrutinib Activity
While a broad kinome scan is not publicly available, quantitative data from functional assays

demonstrate the potent and selective activity of Sofnobrutinib.
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Assay Parameter Value

Basophil Activation (SAD) IC50 54.06 ng/mL[1][7][8]

Basophil Activation (MAD) IC50 57.01 ng/mL[1][7][8]

B-Cell Activation (SAD) IC50 187.21 ng/mL[1][7][8]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Multiple ascending doses of Sofnobrutinib achieved over 90% inhibition of basophil activation

at 150 mg and 300 mg twice daily.[2]

Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method for assessing kinase inhibitor selectivity is a radiolabeled ATP competition

assay. While the specific protocol used for Sofnobrutinib's comprehensive profiling is not

detailed in the public domain, a general methodology is as follows:

Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific

substrate (peptide or protein), and the test inhibitor (Sofnobrutinib) at various

concentrations.

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (usually [γ-

³²P]ATP).

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

period to allow for substrate phosphorylation.

Termination: The reaction is stopped, often by the addition of a solution that denatures the

kinase, such as a Laemmli sample buffer.

Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is

then dried and exposed to a phosphor screen or autoradiography film to detect the

radiolabeled, phosphorylated substrate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://synapse.patsnap.com/drug/7e6cff7d38564a078c0181a152220828
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://synapse.patsnap.com/drug/7e6cff7d38564a078c0181a152220828
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://synapse.patsnap.com/drug/7e6cff7d38564a078c0181a152220828
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: The amount of radioactivity incorporated into the substrate is quantified to

determine the kinase activity. The IC50 value for the inhibitor is then calculated by plotting

the percentage of kinase inhibition against the inhibitor concentration.

Ex Vivo Basophil Activation Assay
The pharmacodynamic effects of Sofnobrutinib were evaluated using an ex vivo basophil

activation assay from whole blood samples.

Blood Collection: Whole blood samples are collected from subjects at various time points

before and after drug administration.

Stimulation: Aliquots of whole blood are stimulated with an activating agent, such as anti-IgE

antibody, to induce basophil degranulation.

Staining: The blood is then stained with fluorescently labeled antibodies against basophil-

specific surface markers (e.g., CD203c) and activation markers (e.g., CD63).

Flow Cytometry: The samples are analyzed by flow cytometry to identify the basophil

population and quantify the percentage of activated basophils (CD63 positive).

Data Analysis: The inhibition of basophil activation is calculated by comparing the

percentage of activated basophils in the presence and absence of the inhibitor.

Signaling Pathway Inhibition
Sofnobrutinib exerts its therapeutic effect by inhibiting the BTK signaling pathway. The

following diagram illustrates the key components of this pathway and the point of inhibition by

Sofnobrutinib.
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Caption: BTK Signaling Pathway and Sofnobrutinib Inhibition.
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Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase

inhibitor like Sofnobrutinib.
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Caption: Kinase Profiling Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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